molecular formula C18H15FN6O B303761 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303761
分子量: 350.3 g/mol
InChIキー: KIUQELBBJQZRFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK. BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).

作用機序

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of BTK, which is a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. Inhibition of BTK by 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be highly selective for BTK, and does not inhibit other kinases in the same family. This high selectivity is thought to be responsible for the low toxicity and good tolerability of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in preclinical studies. 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.

実験室実験の利点と制限

The main advantage of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a research tool is its high selectivity for BTK, which allows for the specific inhibition of BCR signaling. However, the main limitation is the lack of availability of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile for research purposes, as it is currently only available from Takeda Pharmaceutical Company Limited.

将来の方向性

There are several potential future directions for research on 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the potential use of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which is also dysregulated in many B-cell malignancies. Another area of interest is the development of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile analogs with improved pharmacokinetic properties and potency. Finally, the clinical development of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other therapies for the treatment of B-cell malignancies is an area of active research.

合成法

The synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the preparation of the key intermediate 1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-5-carboxamide, which is then coupled with 4-fluorobenzaldehyde to give the final product. The synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of B-cell malignancies, and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in the journal Blood, 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was found to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of CLL cells in a mouse model. Another study published in the journal Leukemia showed that 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was effective in inhibiting the growth of MCL cells in vitro and in vivo.

特性

製品名

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C18H15FN6O

分子量

350.3 g/mol

IUPAC名

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H15FN6O/c19-11-6-4-10(5-7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-2-1-3-14(26)16(13)15/h4-7,9,15H,1-3,21H2,(H,22,23,24)

InChIキー

KIUQELBBJQZRFD-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1

正規SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。